

Spectroscopic Characterization of Methyl 3-bromo-5-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-bromo-5-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-bromo-5-iodobenzoate**, a key building block in synthetic organic chemistry. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

While experimental spectra for **Methyl 3-bromo-5-iodobenzoate** are not readily available in public databases, the following data tables present predicted values based on the analysis of structurally similar compounds, including methyl 3-bromobenzoate and other di-substituted benzene derivatives. These tables offer a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.25	t	~1.5	1H	H-2
~8.10	t	~1.5	1H	H-6
~8.00	t	~1.5	1H	H-4
3.94	s	-	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~164.5	C=O
~142.0	C-4
~138.0	C-2
~133.0	C-1
~130.0	C-6
122.8	C-3
93.5	C-5
52.8	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-bromo-5-iodobenzoate** is expected to show characteristic absorption bands for an aromatic ester.

Frequency (cm ⁻¹)	Intensity	Assignment of Vibration
3100-3000	Weak-Medium	C-H stretch (aromatic)
2960-2850	Weak-Medium	C-H stretch (methyl)
~1725	Strong	C=O stretch (ester)
~1600, ~1475	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester, asymmetric)
~1100	Medium	C-O stretch (ester, symmetric)
~880-860	Strong	C-H bend (aromatic, out-of-plane)
~750	Strong	C-Br stretch
~680	Strong	C-I stretch

Mass Spectrometry (MS)

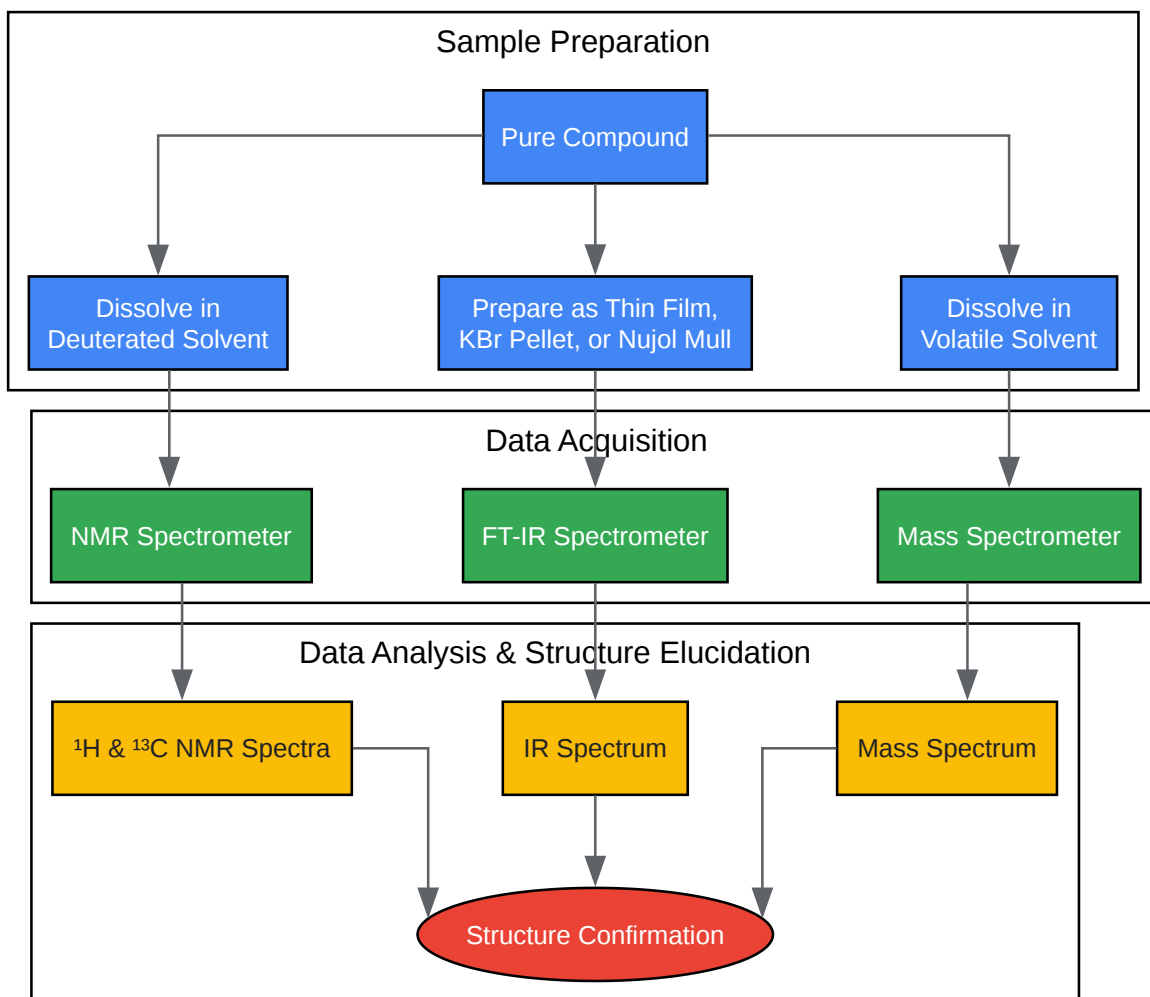
The electron ionization (EI) mass spectrum of **Methyl 3-bromo-5-iodobenzoate** will exhibit a characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine, an M+2 peak with a relative intensity of approximately 98% of the molecular ion peak is expected.

m/z	Relative Intensity (%)	Assignment
340/342	High	$[M]^+$ (Molecular ion)
309/311	Medium	$[M - OCH_3]^+$
281/283	Medium	$[M - COOCH_3]^+$
213	Low	$[M - I]^+$
154	Medium	$[M - Br - I]^+$
126	Low	$[C_6H_3O]^+$
105	High	$[C_6H_5CO]^+$
77	Medium	$[C_6H_5]^+$

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **Methyl 3-bromo-5-iodobenzoate**.

Spectroscopic Analysis Workflow



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